5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) and was found to exhibit anti-tumor activity in preclinical studies.
Scientific Research Applications
Beta-Lactamase Inhibition and Antibacterial Spectrum Extension
Compounds structurally related to "5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane" have been extensively studied for their potential as beta-lactamase inhibitors. These studies highlight the ability of certain bicyclic compounds to extend the antibacterial spectrum of beta-lactams against resistant strains. For instance, CP-45,899, a beta-lactamase inhibitor, has been shown to enhance the effectiveness of ampicillin and other beta-lactams, demonstrating activity against ampicillin-resistant bacteria, including Staphylococcus aureus and Haemophilus influenzae (English et al., 1978).
Synthesis of Novel Beta-Lactamase Inhibitors
Research has also been focused on the synthesis of novel beta-lactamase inhibitors from bicyclic precursors, utilizing reactions that form various functionalized derivatives. Such synthetic strategies have led to the creation of compounds that inhibit beta-lactamase enzymes, offering potential tools for combating antibiotic resistance (Hunt & Zomaya, 1982).
Development of Antinociceptive Agents
Further research into bicyclic compounds has explored their use in the development of antinociceptive agents, demonstrating significant potential in pain management. For example, studies on epibatidine analogues, utilizing the bicyclic framework, have shown promising results in producing antinociception, highlighting the therapeutic potential of these compounds in analgesic drug development (Carroll et al., 2001).
Advancements in Organic Synthesis and Drug Design
Bicyclic compounds similar to "5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane" have been instrumental in advancing organic synthesis methods. Their unique structures serve as key intermediates in the synthesis of complex molecules, offering new pathways for drug design and development. This includes the synthesis of constrained γ-amino acid analogues, which could have significant implications in medicinal chemistry (Garsi et al., 2022).
properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKWJGYKCYAQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CC2CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
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